molecular formula C11H18N2O B2907217 4-[2-(dimethylamino)ethoxy]-N-methylaniline CAS No. 1160623-57-3

4-[2-(dimethylamino)ethoxy]-N-methylaniline

Cat. No.: B2907217
CAS No.: 1160623-57-3
M. Wt: 194.278
InChI Key: DNRWVLXLPYRQNN-UHFFFAOYSA-N
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Description

4-[2-(dimethylamino)ethoxy]-N-methylaniline is an organic compound characterized by the presence of a dimethylamino group and an ethoxy group attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(dimethylamino)ethoxy]-N-methylaniline typically involves the reaction of 4-chloro-N-methylaniline with 2-(dimethylamino)ethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the dimethylaminoethoxy group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

4-[2-(dimethylamino)ethoxy]-N-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(dimethylamino)ethoxy]-N-methylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(dimethylamino)ethoxy]-N-methylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(dimethylamino)ethoxy]-N-methylaniline stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

4-[2-(dimethylamino)ethoxy]-N-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-12-10-4-6-11(7-5-10)14-9-8-13(2)3/h4-7,12H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRWVLXLPYRQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)OCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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